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CAS No.: 1896922-66-9

Cat. No.: B6315889

Get Quote

An In-Depth Technical Guide to 3-Chloro-4-fluoro-2-methoxybenzaldehyde

Introduction
3-Chloro-4-fluoro-2-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of

organic compounds that serve as fundamental building blocks in synthetic chemistry. Its

chemical structure, featuring a unique combination of chloro, fluoro, and methoxy groups on

the benzaldehyde scaffold, makes it a molecule of significant interest for researchers,

particularly in the fields of medicinal chemistry and materials science. The aldehyde functional

group provides a reactive handle for a multitude of chemical transformations, while the specific

substitution pattern on the aromatic ring imparts distinct electronic and steric properties that

can be leveraged in the design of complex target molecules.

In drug development, the strategic incorporation of halogen atoms and methoxy groups is a

well-established approach to modulate a molecule's pharmacokinetic and pharmacodynamic

profile.[1][2] Chlorine and fluorine can enhance metabolic stability, improve membrane

permeability, and introduce specific interactions, such as halogen bonding, with biological
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targets.[1] The methoxy group can act as a hydrogen bond acceptor, influence molecular

conformation, and improve solubility.[2] Consequently, 3-Chloro-4-fluoro-2-
methoxybenzaldehyde represents a valuable starting material for the synthesis of novel

pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide

provides a comprehensive overview of its chemical properties, a validated synthesis protocol,

and its potential applications, serving as a critical resource for scientists engaged in advanced

chemical research.

Physicochemical and Structural Properties
The precise identification and characterization of a chemical compound are foundational to its

application in research. The key identifiers and properties of 3-Chloro-4-fluoro-2-
methoxybenzaldehyde are summarized below.

Property Value Source

IUPAC Name
3-chloro-4-fluoro-2-

methoxybenzaldehyde
N/A

CAS Number 1896922-66-9 [3]

Molecular Formula C₈H₆ClFO₂ [3]

Molecular Weight 188.59 g/mol [3]

Physical Form Solid [3]

Purity ≥97% (Typical) [3]

InChI
1S/C8H6ClFO2/c1-12-8-5(4-

11)2-3-6(10)7(8)9/h2-4H,1H3
[3]

InChIKey
WWCGQXIWOBGEMA-

UHFFFAOYSA-N
[3]

Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
The most direct and efficient synthesis of 3-Chloro-4-fluoro-2-methoxybenzaldehyde
involves the methylation of its corresponding phenolic precursor, 3-chloro-4-fluoro-2-
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hydroxybenzaldehyde. This transformation is a classic example of the Williamson ether

synthesis, a robust and widely used method for forming ethers. The reaction proceeds via the

deprotonation of the hydroxyl group by a mild base to form a phenoxide ion. This nucleophilic

phenoxide then attacks an electrophilic methylating agent, such as methyl iodide, in an Sₙ2

reaction to yield the desired methoxy ether product.

The choice of reagents is critical for ensuring a high-yield, clean reaction. Potassium carbonate

(K₂CO₃) is an ideal base as it is sufficiently strong to deprotonate the phenol without causing

unwanted side reactions. Acetone is an excellent solvent for this reaction, as it readily dissolves

the organic starting material and the potassium carbonate facilitates the reaction. Methyl iodide

(CH₃I) serves as a highly effective methyl source.

Experimental Protocol
This protocol is adapted from a similar methylation procedure for a substituted

hydroxybenzaldehyde and represents a standard, field-proven methodology.[4]

Reagents and Equipment:

3-chloro-4-fluoro-2-hydroxybenzaldehyde

Anhydrous potassium carbonate (K₂CO₃)

Methyl iodide (CH₃I)

Acetone (anhydrous)

Methylene chloride (CH₂Cl₂)

1N Sodium hydroxide (NaOH)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Standard laboratory glassware for extraction and filtration
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Rotary evaporator

Procedure:

Reaction Setup: To a round-bottom flask containing 3-chloro-4-fluoro-2-

hydroxybenzaldehyde (1.0 eq.), add anhydrous acetone to dissolve the starting material.

Addition of Reagents: Add anhydrous potassium carbonate (1.3 eq.) to the solution, followed

by the dropwise addition of methyl iodide (1.3 eq.). The potassium carbonate acts as the

base to deprotonate the phenol, and its excess ensures the reaction goes to completion.[4]

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16-24

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting material is fully consumed.

Workup - Filtration: Upon completion, filter the reaction mixture to remove the solid

potassium carbonate and other inorganic salts. Wash the solid residue with a small amount

of acetone to ensure complete recovery of the product.

Workup - Extraction: Concentrate the filtrate using a rotary evaporator to yield a crude oil or

solid. Partition this residue between methylene chloride and water.

Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it

sequentially with 1N sodium hydroxide (to remove any unreacted phenol), water, and finally

with brine.

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-fluoro-2-
methoxybenzaldehyde.

Purification: If necessary, purify the crude product by flash column chromatography on silica

gel to obtain the final product with high purity.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 3-Chloro-4-fluoro-2-methoxybenzaldehyde.

Applications in Research and Development
Role as a Synthetic Building Block
3-Chloro-4-fluoro-2-methoxybenzaldehyde is a versatile intermediate in organic synthesis.

The aldehyde group is readily transformed into a wide array of other functional groups or used

in carbon-carbon bond-forming reactions. Key transformations include:

Reductive Amination: To form substituted benzylamines, which are prevalent in

pharmaceuticals.

Wittig Reaction: To produce substituted styrenes, enabling the extension of carbon chains.[5]

Aldol and Knoevenagel Condensations: To create α,β-unsaturated systems, which are

important precursors for more complex molecular architectures.[5]

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or

reduced to a primary alcohol, providing access to different classes of compounds.
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Significance of Substitution Pattern in Medicinal
Chemistry
The specific arrangement of chloro, fluoro, and methoxy groups on the phenyl ring is highly

relevant for drug design.[1][2]

Fluoro Group: The 4-fluoro substituent is a common feature in many drugs. Its high

electronegativity and small size can alter the acidity of nearby protons, block metabolic

oxidation at that position (metabolic blocking), and enhance binding affinity to protein targets

through favorable electrostatic interactions.

Chloro Group: The 3-chloro substituent significantly impacts the electronic nature of the

aromatic ring. It is an electron-withdrawing group that can also participate in halogen

bonding—a specific non-covalent interaction that can enhance ligand-protein binding. It also

increases lipophilicity, which can improve cell membrane permeability.[1]

Methoxy Group: The 2-methoxy group is a hydrogen bond acceptor and can influence the

preferred conformation of the molecule due to steric hindrance. This conformational

constraint can be advantageous, "locking" the molecule into a bioactive shape that fits a

specific protein binding pocket.[2]

The combination of these three substituents on a benzaldehyde core creates a privileged

scaffold for library synthesis and lead optimization campaigns in drug discovery programs

targeting a wide range of diseases.

Structural Characterization
Following synthesis, the identity and purity of 3-Chloro-4-fluoro-2-methoxybenzaldehyde
must be unequivocally confirmed through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show a

characteristic aldehyde proton signal between δ 9.5-10.5 ppm. A singlet corresponding to the

methoxy group protons should appear around δ 3.8-4.2 ppm, and the aromatic protons will

present as complex multiplets. ¹³C NMR will show a distinct carbonyl carbon signal near δ

190 ppm.
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Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺)

corresponding to the calculated molecular weight (188.59 g/mol ), with a characteristic M+2

isotope pattern (approximately 3:1 ratio) due to the presence of the chlorine-35 and chlorine-

37 isotopes.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O)

stretching absorption band around 1680-1700 cm⁻¹, which is characteristic of an aromatic

aldehyde.

Conclusion
3-Chloro-4-fluoro-2-methoxybenzaldehyde is a chemical intermediate with significant

potential for synthetic and medicinal chemistry. Its well-defined structure, featuring a reactive

aldehyde and a strategically substituted aromatic ring, makes it an attractive starting material

for the development of novel compounds. The physicochemical properties conferred by its

unique combination of functional groups are highly relevant to the design of modern

pharmaceuticals. The synthetic protocol detailed in this guide is robust and based on

established chemical principles, providing a reliable pathway for its preparation. For

researchers and drug development professionals, this compound represents a valuable tool for

accessing new chemical space and advancing the frontiers of science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6315889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

